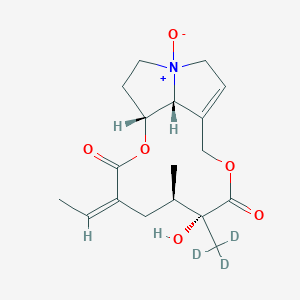
Carbaprostacyclin-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbaprostacyclin is a structural analog of prostacyclin (PGI2) with about 1/10 the receptor binding affinity of prostacyclin. Carbaprostacyclin is a relatively indiscriminant ligand for prostaglandin receptors, binding to all the recombinant human PG receptors, except the TP receptor, with an affinity which is a significant fraction of the natural ligand. Carbaprostacyclin-biotin is therefore a useful affinity ligand for the binding and purification of a number of different receptors subtypes.
Applications De Recherche Scientifique
Biotin and Metabolic Diseases
Biotin, a component of Carbaprostacyclin-biotin, shows potential in metabolic disease management. A study indicated that high doses of biotin might positively impact disability and progression in progressive multiple sclerosis, suggesting its role in managing such chronic conditions (Sedel et al., 2015).
Biotin and Blood Lipid Regulation
Research demonstrates that biotin supplementation can significantly reduce plasma triacylglycerol and VLDL concentrations in type 2 diabetic and nondiabetic subjects with hypertriglyceridemia. This highlights biotin's potential in managing blood lipid levels (Revilla-Monsalve et al., 2006).
Biotin in Gene Expression and DNA Damage Response
Biotin's role extends to gene expression and cellular response to DNA damage. Its unique sub-structures allow for strong intermolecular bonding and covalent coupling, essential in biotechnological applications. However, exposure to electrons can disrupt these functionalities (Keller et al., 2013).
Biotin in Nutritional Biochemistry
Biotin serves as a coenzyme for carboxylases and is involved in chromatin structure and gene regulation. This review details its role in mammalian metabolism, including biotin analysis, markers of biotin status, and biological functions (Zempleni et al., 2021).
Biotin in Neurological Research
A study on antiepileptic drugs and astrocytes includes carbamazepine, which is structurally related to this compound. It explores biochemical changes in rat astrocyte cultures due to anticonvulsant treatment, contributing to our understanding of neurological responses to such compounds (Pavone & Cardile, 2003).
Biotin in Biotechnological Production
Creating biotin-independent strains of Escherichia coli for enhanced streptavidin production showcases biotin's biotechnological applications. This research could lead to more efficient production methods in biotechnology, especially concerning high-value proteins (Jeschek et al., 2017).
Propriétés
Formule moléculaire |
C36H60N4O5S |
|---|---|
Poids moléculaire |
661 |
InChI |
InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17 |
Clé InChI |
BUWVEEWXRZYESR-DYCKKSOUSA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12 |
Synonymes |
Carbacyclin-biotin; cPGI-biotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



